molecular formula C28H24N2O7S B1193532 SAP2-IN-23h

SAP2-IN-23h

Cat. No. B1193532
M. Wt: 532.57
InChI Key: TXLDXJZSBBGUHV-QCDHPEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAP2-IN-23h is a potent non-peptidic inhibitor of secreted aspartic protease 2 (SAP2) for the treatment of resistant fungal infections.

Scientific Research Applications

  • Antifungal Drug Discovery : SAP2-IN-23h, identified as inhibitor 23h, is part of the first-generation small molecule SAP2 inhibitors designed using a structure-based approach. It is noted for its potent and selective inhibition of secreted aspartic protease 2 (SAP2), a virulence factor of Candida albicans. This inhibitor shows promise in treating resistant fungal infections caused by Candida albicans, representing a new strategy in antifungal drug discovery (Dong et al., 2018).

  • Novel Antifungal Target and Biofilm Inhibition : Further research into SAP2 as an emerging antifungal target has led to the discovery of additional SAP2 inhibitors, such as the indolone derivative 24a. These inhibitors, including SAP2-IN-23h, have shown effectiveness in blocking fungi biofilm and hypha formation, which are critical in fungal pathogenicity. They operate by down-regulating the expression of genes including SAP2, important in the life cycle of fungi (Li et al., 2020).

  • Potential for Vaccine Development : The SAP2 protein, closely related to SAP2-IN-23h's target, has been studied for its role in vaccination against candidiasis. A study explored the use of a recombinant and truncated protein of the SAP family from Candida albicans as a mucosal anticandidal vaccine, highlighting the potential of targeting SAP2 in vaccine development (Sandini et al., 2011).

  • Research on Virulence Factors and Systemic Candidiasis : Investigation into the role of secreted aspartic proteinases like SAP2 in the pathogenesis of Candida infections reveals their significance in fungal virulence. Studies on SAP2 expression and its impact on systemic candidiasis in mice suggest that inhibitors targeting SAP2, such as SAP2-IN-23h, could play a critical role in managing these infections (Vilanova et al., 2004).

properties

Product Name

SAP2-IN-23h

Molecular Formula

C28H24N2O7S

Molecular Weight

532.57

IUPAC Name

2,2'-((4-((Z)-((Z)-4-Oxo-3-(p-tolyl)-2-(p-tolylimino)thiazolidin-5-ylidene)methyl)-1,3-phenylene)bis(oxy))diacetic acid

InChI

InChI=1S/C28H24N2O7S/c1-17-3-8-20(9-4-17)29-28-30(21-10-5-18(2)6-11-21)27(35)24(38-28)13-19-7-12-22(36-15-25(31)32)14-23(19)37-16-26(33)34/h3-14H,15-16H2,1-2H3,(H,31,32)(H,33,34)/b24-13-,29-28-

InChI Key

TXLDXJZSBBGUHV-QCDHPEHKSA-N

SMILES

CC1=CC=C(/N=C(N(C2=CC=C(C)C=C2)C/3=O)\SC3=C/C4=CC=C(OCC(O)=O)C=C4OCC(O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SAP2 IN-23h;  SAP2-IN 23h;  SAP2 IN 23h;  SAP2-IN-23h

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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